molecular formula C8H9BrO2 B1338060 4-(2-Bromoethoxy)phenol CAS No. 31406-95-8

4-(2-Bromoethoxy)phenol

Cat. No.: B1338060
CAS No.: 31406-95-8
M. Wt: 217.06 g/mol
InChI Key: YKHKGUAWZWOFDH-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)phenol is an organic compound with the molecular formula C8H9BrO2. It consists of a phenol group (an aromatic ring with a hydroxyl group) and a bromoethoxy group.

Preparation Methods

4-(2-Bromoethoxy)phenol can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxyphenol with 2-bromoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the carbon atom bonded to the bromine in 2-bromoethanol, resulting in the formation of this compound .

Another method involves the use of palladium-catalyzed hydrogenation. In this process, 2-(4-benzyloxy-phenoxy)-ethyl bromide is dissolved in tetrahydrofuran (THF) and ethanol, and then hydrogenated in the presence of palladium on carbon (Pd/C) under high pressure. The reaction mixture is filtered and concentrated to yield this compound with high purity .

Chemical Reactions Analysis

4-(2-Bromoethoxy)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Scientific Research Applications

4-(2-Bromoethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)phenol involves its interaction with biological moleculesThe bromoethoxy group can also participate in nucleophilic substitution reactions, further modifying the biological activity of the compound.

Comparison with Similar Compounds

4-(2-Bromoethoxy)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a phenol group and a bromoethoxy group, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

4-(2-bromoethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHKGUAWZWOFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511046
Record name 4-(2-Bromoethoxy)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31406-95-8
Record name 4-(2-Bromoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Bromoethoxy)phenol
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Synthesis routes and methods I

Procedure details

Potassium carbonate (7.53 g, 0.05448 mol) was added to the acetone solution (50 ml) of hydroquinone (2.00 g, 0.01816 mol) and 1,2-dibromoethane (3.39 g, 0.01805 mol). The mixture was heated at reflux for 6 h under nitrogen. The resulting mixture was filtered, water was added and pH was adjusted to 2-3. The mixture was extracted with ethyl acetate. The extracts were washed with water, dried over anhydrous Na2SO4, filtered and evaporated. The crude product was purified by flash chromatography on silica gel, using heptane/ethyl acetate as a gradient eluent (95:5-70:30) to afford the pure desired compound as white crystals. 1H NMR (400 MHz, DMSO-d6): 3.74 (2H, t, 3J=5.5 Hz), 4.19 (2H, t, 3J=5.5 Hz), 6.67 (2H, d, 3J=8.9 Hz), 6.78 (2H, d, 3J=8.9 Hz), 8.95 (1H, s, —OH).
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of hydroquinone (1.0 g, 9 mmol) in MeOH (15 mL), KOH (1.02 g, 9 mmol) was added and stirred at room temperature for 30 minutes under argon. 1,2-dibromoethane (0.98 mL, 11.3 mmol) was added dropwise over 10 min After the addition was complete, the mixture was refluxed for 12 hours. The reaction mixture was concentrated and was then quenched with water (50 mL) and the aqueous layer was extracted with EtOAc (2×25 mL). The combined organic layer was washed with water, then brine, and dried over Na2SO4. The solvent was evaporated to give a colorless oil, which was purified by column chromatography to isolate the intermediate 8a as a white solid (0.39 g, 1.79 mmol, 20% yield). 1H NMR (CDCl3, 400 MHz) δ 6.78-6.85 (m, 4H), 4.53 (s, 1H), 4.26 (t, J=6.4 Hz, 2H), 3.63 (t, J=6.4 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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